Superior In Silico Binding Affinity of Bourgeonal Compared to its Si, Ge, and Sn Analogs for the OR1D2 Receptor
In a comparative docking study, Bourgeonal (2a, C-analog) exhibited a more favorable calculated binding free energy (ΔGbind) to the human olfactory receptor OR1D2 than its heavier element analogs. This indicates a stronger interaction with the receptor's binding pocket, which correlates with its high potency as an agonist [1].
| Evidence Dimension | Calculated Binding Free Energy (ΔGbind) to OR1D2 Receptor |
|---|---|
| Target Compound Data | ΔGbind = -6.2 kcal/mol |
| Comparator Or Baseline | Sila-Bourgeonal (2b): ΔGbind = -5.6 kcal/mol; Germa-Bourgeonal (2c): ΔGbind = -5.3 kcal/mol; Stanna-Bourgeonal (2d): ΔGbind = -4.9 kcal/mol |
| Quantified Difference | Difference of -0.6 kcal/mol (vs 2b), -0.9 kcal/mol (vs 2c), -1.3 kcal/mol (vs 2d) |
| Conditions | In silico molecular docking into a static homology model of the hOR17-4 (OR1D2) receptor. |
Why This Matters
For researchers investigating OR1D2 pharmacology or sperm chemotaxis, using Bourgeonal ensures maximal receptor engagement, which is critical for achieving robust and reproducible activation signals in in vitro assays.
- [1] Doszczak, L., et al. Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy. PLoS One. 2017 Aug 1;12(8):e0182147. doi: 10.1371/journal.pone.0182147. Table 1. View Source
